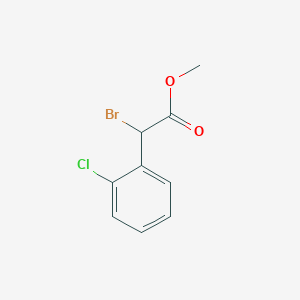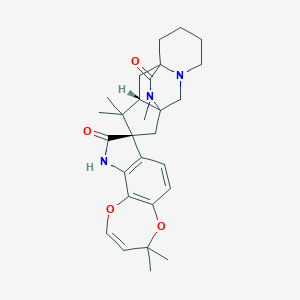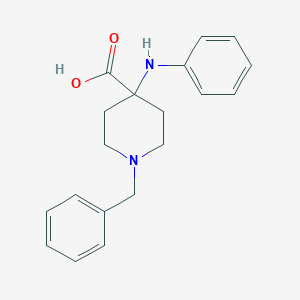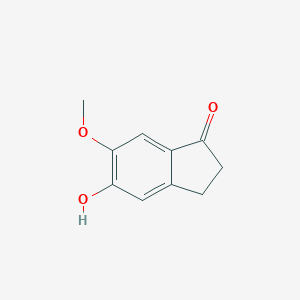
Methyl alpha-bromo-2-chlorophenylacetate
概要
説明
Methyl alpha-bromo-2-chlorophenylacetate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of phenylacetic acid and is characterized by the presence of both bromine and chlorine atoms attached to the phenyl ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Methyl alpha-bromo-2-chlorophenylacetate can be synthesized through the bromination of methyl 2-chlorophenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form methyl 2-chlorophenylacetate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of methyl 2-chlorophenylacetate.
Oxidation: Formation of 2-chlorophenylacetic acid or 2-chlorophenylacetone.
科学的研究の応用
Methyl alpha-bromo-2-chlorophenylacetate is widely used in scientific research due to its reactivity and ability to form various derivatives. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of methyl alpha-bromo-2-chlorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the chlorine atom can participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.
類似化合物との比較
Methyl alpha-bromo-2-chlorophenylacetate can be compared with other similar compounds such as:
Methyl alpha-bromo-2-fluorophenylacetate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
Methyl alpha-bromo-2-methylphenylacetate: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.
Methyl alpha-bromo-2-nitrophenylacetate:
Uniqueness: this compound is unique due to the combination of bromine and chlorine atoms, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions.
特性
IUPAC Name |
methyl 2-bromo-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBUCZUZRQQJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444113 | |
| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85259-19-4 | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Q1: Why is Methyl alpha-bromo-2-chlorophenylacetate considered a beneficial starting material for synthesizing anti-platelet aggregation compounds like Clopidogrel and its isomers?
A1: this compound offers several advantages as a starting material compared to using Clopidogrel itself. Firstly, it is significantly cheaper and more readily available [, ]. This makes the synthesis process more cost-effective and accessible for larger-scale production. Secondly, its use simplifies the synthetic route, leading to milder reaction conditions and a safer operating process []. This contributes to a more efficient and environmentally friendly synthesis with a higher yield of the desired product.
Q2: How does the synthetic route utilizing this compound differ from conventional methods for synthesizing Clopidogrel and its isomers?
A2: Traditional synthesis of Clopidogrel often involves multi-step processes with potentially hazardous reagents. The novel method utilizing this compound replaces Clopidogrel as the starting material and reacts it with thiophene-2-ethylamine in the presence of an acid-catcher, producing a key intermediate []. This intermediate then undergoes further reactions and cyclization to ultimately yield the desired anti-platelet aggregation compounds []. This streamlined approach reduces the complexity of the synthesis and improves the overall efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)



![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)






